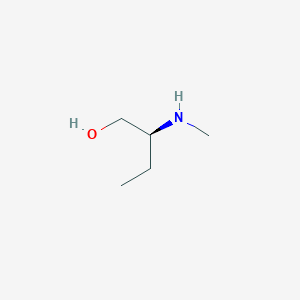

1-Butanol, 2-(methylamino)-, (S)-

Description

Contextualization within Amino Alcohol Chemistry and Research

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Chiral 1,2-amino alcohols, where these two functional groups are on adjacent carbon atoms, are particularly privileged structural motifs. nih.gov They are integral components in a vast array of natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnacs.org The dual functionality allows them to serve as versatile intermediates and building blocks in organic synthesis. ontosight.aiontosight.ai

In the realm of academic research, the synthesis and application of chiral amino alcohols is a highly active field. Scientists are continuously exploring more efficient and selective methods for their preparation. These methods include:

Asymmetric Synthesis using Chiral Auxiliaries: Amino alcohols themselves can be used as chiral auxiliaries to control the stereochemical outcome of a wide range of chemical transformations. acs.org

Catalytic Asymmetric Reactions: The development of catalytic systems, such as those based on ruthenium or chromium, enables the direct synthesis of enantiomerically pure 1,2-amino alcohols. westlake.edu.cnacs.org

Biocatalysis: Engineered enzymes, like amine dehydrogenases, are being developed for the highly stereoselective synthesis of chiral amino alcohols from prochiral ketones under mild conditions. frontiersin.org

(S)-1-Butanol, 2-(methylamino)- fits within this context as a specific example of a chiral amino alcohol that can be both a target for synthesis and a tool in further chemical transformations. ontosight.aiontosight.ai

Significance of (S)-Stereoisomerism in Advanced Chemical and Biochemical Investigations

The presence of a chiral center at the second carbon of 1-Butanol (B46404), 2-(methylamino)- gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. ontosight.ai The specific (S)-stereoisomer is of particular interest in advanced chemical and biochemical research due to the profound impact of stereochemistry on molecular recognition and function. ontosight.ai

In biochemical systems, the three-dimensional arrangement of atoms is critical for the interaction between a molecule and a biological target, such as an enzyme or receptor. Therefore, different enantiomers of a chiral compound often exhibit distinct biological activities.

In the field of asymmetric synthesis, the (S)-configuration is crucial when the molecule is used as a chiral auxiliary. acs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific orientation. The auxiliary's own defined stereochemistry, in this case (S), sterically or electronically directs an incoming reagent to one face of the substrate molecule, leading to the preferential formation of one enantiomer of the product over the other. After the desired stereocenter is created, the auxiliary can be removed and often recycled. The effectiveness of (S)-1-Butanol, 2-(methylamino)- as a chiral auxiliary or as a building block for chiral ligands stems directly from its defined (S)-stereoisomerism. ontosight.ai

Overview of Current Academic Research Trajectories for the Compound

Current research involving chiral amino alcohols like (S)-1-Butanol, 2-(methylamino)- is focused on the development of novel, efficient, and sustainable synthetic methodologies. A significant trajectory is the move away from classical resolution methods towards catalytic asymmetric synthesis, which offers economic and environmental advantages. acs.org

Key research directions include:

Advanced Catalytic Systems: Researchers are designing sophisticated metal-based catalysts for asymmetric reactions. For instance, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation provides a facile route to chiral 1,2-amino alcohols from unprotected α-amino ketones with high yields and excellent enantioselectivities. acs.org

Biocatalytic Synthesis: A major area of investigation is the use of engineered enzymes for the production of chiral amino alcohols. Scientists have successfully engineered amine dehydrogenases (AmDHs) to catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biotechnological approach is highly desirable as it uses inexpensive ammonia (B1221849) as the nitrogen source, operates under mild conditions, and often achieves very high enantioselectivity (>99% ee). frontiersin.org

Application as Chiral Ligands and Auxiliaries: Chiral amino alcohols are crucial for the synthesis of chiral ligands used in asymmetric catalysis. westlake.edu.cn Research continues to explore their use as chiral auxiliaries in various reactions, such as the asymmetric alkylation of amides derived from them. While pseudoephedrine has been a widely used auxiliary, related structures like (S)-1-Butanol, 2-(methylamino)- are part of a broader class of compounds with significant potential in this area. nih.govnih.gov

| Method | Description | Key Advantages | Source |

|---|---|---|---|

| Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Coupling of aldehydes and imines to form β-amino alcohols. | Uses readily available starting materials; creates adjacent chiral centers. | westlake.edu.cn |

| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Reduction of unprotected α-amino ketones to 1,2-amino alcohols. | High yields and enantioselectivities; avoids pressurized hydrogen gas. | acs.org |

| Biocatalysis with Engineered Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of α-hydroxy ketones. | High stereoselectivity (>99% ee); uses inexpensive ammonia; mild reaction conditions. | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHIHFMFJLIQDN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105157-71-9 | |

| Record name | 2-(Methylamino)-1-butanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105157719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLAMINO)-1-BUTANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8TLX311WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Interactions and Biochemical Mechanisms of S 1 Butanol, 2 Methylamino

Enzyme Interaction Modulations

The structure of (S)-1-Butanol, 2-(methylamino)-, featuring a hydroxyl group and a secondary amine, is analogous to substrates of enzymes involved in catecholamine metabolism, such as Phenylethanolamine N-methyltransferase (PNMT).

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497) by catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. uniprot.orgwikipedia.org The active site of PNMT accommodates phenylethanolamine-type structures. Studies on PNMT substrate specificity reveal that for a molecule to bind effectively and be catalyzed, it must adopt an extended side-chain conformation that allows for simultaneous interaction of both the amino and hydroxyl groups with the enzyme's active site. nih.gov

Structurally, (S)-1-Butanol, 2-(methylamino)- is a simple amino alcohol, lacking the phenyl ring of true phenylethanolamines. However, its core 2-(methylamino)-1-ol moiety is a key feature of many PNMT substrates and adrenergic compounds. The binding and activity of such compounds are dictated by specific structural features and stereochemistry. For instance, studies on ephedrine (B3423809) isomers by certain bacterial dehydrogenases show that the stereoconfiguration at both the hydroxyl and methylamino-bearing carbons significantly impacts the rate of enzymatic oxidation. asm.org Given that (S)-1-Butanol, 2-(methylamino)- possesses a flexible ethyl group instead of a rigid phenyl ring, it could theoretically fit into the active site of enzymes like PNMT or other dehydrogenases, potentially acting as a weak substrate or a competitive inhibitor by occupying the binding site without undergoing catalysis.

There is a lack of specific in vitro kinetic data in the public domain for (S)-1-Butanol, 2-(methylamino)- with enzymes like PNMT. However, we can look at kinetic data for known PNMT substrates to understand the potential interactions. The enzyme exhibits varying affinities for different substrates. uniprot.org

Table 1: Michaelis-Menten Constants (Km) for Various PNMT Substrates

| Substrate | Km (μM) | Source |

|---|---|---|

| Phenylethanolamine | 99 - 130 | uniprot.org |

| Octopamine | 5.3 - 23.5 | uniprot.org |

This table presents data for known substrates of PNMT to provide context for potential enzyme-substrate interactions.

Should (S)-1-Butanol, 2-(methylamino)- be evaluated, its Km value would quantify its binding affinity for the enzyme, and the maximal velocity (Vmax) would indicate the efficiency of the enzymatic reaction. A high Km would suggest weak binding, while a low Vmax would indicate it is a poor substrate. If it acts as an inhibitor, its inhibition constant (Ki) would need to be determined through kinetic studies in the presence of a known substrate.

Receptor Binding and Downstream Signaling Pathway Research

The structural similarity of (S)-1-Butanol, 2-(methylamino)- to catecholamines and sympathomimetic drugs like pseudoephedrine suggests a potential for interaction with adrenergic and, to a lesser extent, dopaminergic receptors. jchr.orgnih.gov

Adrenergic and dopamine (B1211576) receptors are G-protein coupled receptors (GPCRs) that mediate the actions of neurotransmitters in the central and peripheral nervous systems. sigmaaldrich.commdpi.com They are divided into several subtypes, each linked to distinct signaling pathways.

Adrenergic Receptors (ARs) are broadly classified into α and β subtypes. nih.gov

α1-ARs couple to Gq proteins, activating phospholipase C and increasing intracellular calcium.

α2-ARs couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP). nih.gov

β-ARs (β1, β2, β3) typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. nih.govmdpi.com

Dopamine Receptors (DRs) are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families. sigmaaldrich.com

D1-like receptors are Gs-coupled and activate adenylyl cyclase. nih.gov

D2-like receptors are Gi-coupled and inhibit adenylyl cyclase. sigmaaldrich.comnih.gov

Ligand binding to these receptors involves key interactions. For β-adrenergic receptors, agonists typically form hydrogen bonds with conserved serine residues in the transmembrane helices. nih.gov The efficacy of a ligand (whether it is a full or partial agonist) can depend on its ability to interact with one or more of these residues. nih.gov (S)-1-Butanol, 2-(methylamino)- possesses both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (secondary amine), which are critical features for binding to adrenergic receptors. Its aliphatic nature, compared to the catechol ring of norepinephrine, would likely result in lower binding affinity and altered selectivity. It might act as a weak agonist or partial agonist at certain adrenergic receptor subtypes, a hypothesis that requires confirmation through radioligand binding assays.

Table 2: Overview of Major Adrenergic and Dopaminergic Receptor Subtypes

| Receptor Family | Subtype | Primary G-Protein Coupling | Downstream Effect |

|---|---|---|---|

| Adrenergic | α1 | Gq | ↑ Phospholipase C |

| α2 | Gi | ↓ Adenylyl Cyclase | |

| β1, β2, β3 | Gs | ↑ Adenylyl Cyclase | |

| Dopaminergic | D1-like (D1, D5) | Gs | ↑ Adenylyl Cyclase |

Neurotransmitter activity is modulated not only by direct receptor binding but also by influencing neurotransmitter release, reuptake, or metabolism. nih.gov Sympathomimetic amines like pseudoephedrine, for example, can act as agonists at adrenergic receptors and can also lead to the release of endogenous catecholamines. jchr.orgdrugbank.com

In cellular models, the effect of a compound like (S)-1-Butanol, 2-(methylamino)- could be assessed by measuring changes in second messengers like cAMP or intracellular calcium following its application. nih.gov Furthermore, its impact on neurotransmitter release could be studied using techniques such as microdialysis in brain slices or by monitoring neurotransmitter levels in the supernatant of cultured neuronal cells. Given its structure, it is plausible that (S)-1-Butanol, 2-(methylamino)- could compete with endogenous neurotransmitters for reuptake transporters, although this remains speculative without direct experimental evidence.

Exploration of Interactions with Nucleic Acid Pathways (as a Pharmacophore)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a molecule to interact with nucleic acids like DNA or RNA, it typically requires features such as hydrogen bond donors/acceptors, aromatic systems for intercalation or groove binding, and positively charged centers to interact with the negatively charged phosphate (B84403) backbone.

While butanol itself can be used in laboratory procedures to concentrate nucleic acid solutions by extracting water, this is a physical-chemical process, not a specific pharmacological interaction. nih.govsigmaaldrich.com (S)-1-Butanol, 2-(methylamino)- is a small, flexible, and non-aromatic molecule. On its own, it is unlikely to be a potent or specific ligand for nucleic acid structures like DNA grooves or guanine (B1146940) quadruplexes.

However, its value lies in its potential use as a pharmacophore or a chiral building block in the synthesis of more complex molecules designed to target nucleic acids. The hydroxyl and secondary amine groups provide key hydrogen-bonding capabilities, and the chiral center allows for the creation of stereospecific larger molecules. Medicinal chemists could incorporate this fragment into a larger scaffold containing other necessary features (e.g., planar aromatic rings, additional charged groups) to develop novel compounds that interact with specific nucleic acid pathways.

Analysis of Specific Biochemical Pathway Modulations

Detailed research findings specifically investigating the modulation of biochemical pathways by (S)-1-Butanol, 2-(methylamino)- are not available in the reviewed scientific literature. While studies on the broader compound, 1-butanol (B46404), demonstrate its impact on metabolic pathways in various microorganisms, particularly in the context of biofuel production, this information cannot be directly and accurately extrapolated to the specific actions of the (S)-2-(methylamino)- derivative. nih.govnih.gov

For instance, research on Escherichia coli and Saccharomyces cerevisiae has explored the engineering of metabolic pathways to enhance 1-butanol production. nih.govnih.gov These studies often involve the modification of pathways related to amino acid catabolism and glycolysis. nih.govnih.gov However, they focus on the synthesis of 1-butanol rather than the effects of exogenously supplied (S)-1-Butanol, 2-(methylamino)- on cellular systems.

Similarly, investigations into the tolerance of microorganisms to 1-butanol have identified changes in fatty acid and amino acid metabolism, but these are general stress responses to the solvent and not specific modulatory effects of (S)-1-Butanol, 2-(methylamino)-.

Due to the lack of specific research, no data tables detailing the modulation of specific biochemical pathways by (S)-1-Butanol, 2-(methylamino)- can be provided at this time. The scientific community awaits targeted research to elucidate the precise molecular interactions and biochemical consequences of introducing this compound to biological systems.

Structure Activity Relationship Sar Studies on 1 Butanol, 2 Methylamino and Analogs

Fundamental Principles of SAR as Applied to Amino Alcohol Derivatives

The biological activity of amino alcohol derivatives is intrinsically linked to their molecular structure. Key structural features that are commonly varied in SAR studies of this class of compounds include the nature of the substituents on the aromatic ring (if present), the length and branching of the alkyl chain, the substitution on the amino group, and the stereochemistry at the chiral centers. The amino alcohol moiety itself is a critical pharmacophore found in many biologically active compounds and pharmaceuticals. nih.govnih.gov

SAR studies on amino alcohol derivatives often involve the systematic modification of the molecule to understand how these changes affect its interaction with a biological target. For example, in analogs of ephedrine (B3423809), a well-known amino alcohol, modifications to the phenyl ring and the amino group have been shown to significantly alter pharmacological activity. dcu.ie The presence of hydroxyl and amino groups allows for hydrogen bonding interactions, which are often crucial for binding to biological receptors. acs.org The distance and relative orientation of these functional groups are also critical determinants of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced, data-driven approach to understanding SAR. nih.gov By employing statistical methods, QSAR aims to build mathematical models that correlate the chemical structure of compounds with their biological activities. researchgate.netnih.gov This approach is particularly valuable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

Selection and Derivation of Topological Descriptors for QSAR

A critical step in QSAR modeling is the numerical representation of molecular structure using descriptors. researchgate.net Topological descriptors, which are derived from the 2D representation of a molecule, are widely used due to their relative simplicity and proven utility in QSAR studies. nih.gov These descriptors encode information about molecular size, shape, branching, and connectivity. researchgate.net

Examples of topological indices include connectivity indices (like the Randić index), which reflect the degree of branching in a molecule, and shape indices (like kappa indices). researchgate.net For amino alcohol derivatives, these descriptors can capture subtle changes in the carbon skeleton and the relative positions of the amino and hydroxyl groups. The selection of appropriate descriptors is crucial for building a predictive QSAR model. researchgate.nettaylorfrancis.com

Application of Multivariate Regression Analysis in QSAR Studies

Once a set of descriptors has been calculated for a series of compounds with known biological activities, multivariate regression analysis is often employed to develop the QSAR model. nih.gov Techniques such as Multiple Linear Regression (MLR) are used to find a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). researchgate.net

The goal is to create a statistically robust equation that can accurately predict the activity of new, untested compounds. nih.gov The quality of a QSAR model is assessed through various validation techniques to ensure its predictive power. researchgate.net These models can guide the synthesis of new analogs with potentially enhanced activity.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like 1-Butanol (B46404), 2-(methylamino)-, (S)-. imedpub.combiomedgrid.com Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. nih.govresearchgate.net

For many amino alcohol derivatives, different stereoisomers can have vastly different pharmacological profiles. biomedgrid.com One enantiomer might be highly active (the eutomer), while the other may be less active or even inactive (the distomer). researchgate.net In some cases, the distomer can contribute to undesirable side effects. biomedgrid.com For instance, in the case of ephedrine and its analogs, only certain stereoisomers are pharmacologically active. dcu.ie Similarly, studies on other chiral compounds have demonstrated that stereochemistry is a key driver of potency and can affect how a drug is absorbed, distributed, and metabolized. nih.govnih.gov The specific (S)-configuration of 1-Butanol, 2-(methylamino)- indicates a defined spatial arrangement at the chiral center, which is expected to be a critical factor in its biological interactions. nih.gov

Elucidation of Structural Elements Critical for Activity and Selectivity

Through comprehensive SAR and QSAR studies, it is possible to identify the specific structural elements of amino alcohol derivatives that are essential for their biological activity and selectivity. nih.gov For many amino alcohols, the presence of both the hydroxyl and amino groups is fundamental for activity, as they participate in key binding interactions with the target. nih.govdiva-portal.org

The distance between these two functional groups is often a critical parameter. Modifications to the carbon backbone that alter this distance can lead to a significant loss of activity. Furthermore, the nature of the substituent on the nitrogen atom can influence both potency and selectivity. For instance, increasing the size of the alkyl group on the nitrogen may enhance binding to a specific receptor subtype. In ephedrine analogs, the presence and position of substituents on the phenyl ring have been shown to modulate activity, with some substitutions leading to increased potency. dcu.ie

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable tools in SAR analysis. dovepress.commdpi.com These approaches, often referred to as computer-aided drug design (CADD), can significantly accelerate the drug discovery process. mdpi.com Computational techniques can be broadly categorized into ligand-based and structure-based methods. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Analysis for Complex Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 1-Butanol (B46404), 2-(methylamino)-, (S)-, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of 1-Butanol, 2-(methylamino)-, (S)- at the atomic level. In research, ¹H and ¹³C NMR spectra provide definitive proof of the molecular skeleton by identifying the chemical environments of hydrogen and carbon atoms.

While specific NMR studies detailing the molecular interactions of 1-Butanol, 2-(methylamino)-, (S)- are not extensively documented in publicly available literature, the methodology is well-established. Such studies would involve monitoring the chemical shifts of the protons, particularly those on the hydroxyl (-OH), methylamino (-NHCH₃), and adjacent methylene (B1212753) (-CH₂OH) and methine (>CH-) groups. Changes in these shifts upon the introduction of another chemical species would indicate intermolecular interactions, such as hydrogen bonding or the formation of complexes. For instance, its use as a chiral auxiliary in asymmetric synthesis would rely on NMR to study the transient diastereomeric intermediates formed during a reaction, providing insight into the mechanism of stereoselectivity. ontosight.ai

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of 1-Butanol, 2-(methylamino)-, (S)-. The compound has a molecular weight of approximately 103.16 g/mol . nih.govnih.gov In systemic analyses, MS can identify and quantify the compound in complex mixtures.

When subjected to electron ionization (EI), the molecule fragments in a predictable manner, which aids in its identification. The fragmentation pattern is characteristic of primary alcohols and secondary amines. Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation for both alcohols and amines. Cleavage of the C-C bond adjacent to the oxygen atom would lead to the loss of a propyl radical (•C₃H₇) to form a prominent ion at m/z 31, corresponding to [CH₂OH]⁺. Alternatively, cleavage adjacent to the nitrogen atom can occur.

Loss of Water: A neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would result in an ion at m/z 85. libretexts.orgchemistrynotmystery.com

Amine-related Fragmentation: Cleavage of the ethyl group from the chiral center would result in a fragment ion. The base peak is often related to the most stable carbocation that can be formed.

Table 1: Predicted Mass Spectrometric Fragments for 1-Butanol, 2-(methylamino)-, (S)-

| Mass-to-Charge Ratio (m/z) | Possible Fragment Ion | Fragmentation Pathway |

| 103 | [C₅H₁₃NO]⁺• | Molecular Ion |

| 85 | [C₅H₁₁N]⁺• | Loss of H₂O |

| 74 | [C₄H₁₂N]⁺ | Loss of •CH₂OH |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at the chiral carbon |

| 31 | [CH₅O]⁺ | Alpha-cleavage to form [CH₂OH]⁺ |

Chromatographic Techniques for Research Purity and Separation

Chromatography is indispensable for the separation and purification of 1-Butanol, 2-(methylamino)-, (S)- from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds like 1-Butanol, 2-(methylamino)-, (S)-. In a research setting, GC-MS is used to confirm the purity of a synthesized batch of the compound by separating it from any starting materials, by-products, or solvents. The retention time in the GC column is a characteristic of the compound under specific conditions, while the mass spectrum provides definitive identification. While predicted GC-MS spectra for related compounds are available, specific experimental research analytics for 1-Butanol, 2-(methylamino)-, (S)- would follow established methods for similar analytes. hmdb.cahmdb.canih.gov

Thermoacoustic and Volumetric Investigations of Molecular Associations

Thermoacoustic and volumetric studies of solutions containing 1-Butanol, 2-(methylamino)-, (S)- can provide significant insights into the molecular associations between the solute and the solvent. These investigations measure properties like density and sound velocity over a range of concentrations and temperatures. bhu.ac.in

While specific experimental data for 1-Butanol, 2-(methylamino)-, (S)- are not found in the surveyed literature, studies on analogous amino alcohols, such as 2-(methylamino)ethanol, demonstrate the approach. researchgate.net From these primary measurements, various thermodynamic parameters are calculated to describe the intermolecular interactions. These interactions are governed by the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond acceptor and weak donor), which can interact with solvent molecules.

Derived from density and sound velocity data, apparent molar volume (Vφ) and apparent molar isentropic compressibility (Kφ,s) are key parameters for understanding solute-solvent and solute-solute interactions.

Apparent Molar Volume (Vφ): This property reflects the volume occupied by one mole of the solute in solution. It provides information about the effect of the solute on the solvent structure. For an amino alcohol like 1-Butanol, 2-(methylamino)-, (S)-, Vφ values would be influenced by hydrogen bonding with water molecules and the disruption of the solvent's structure to accommodate the non-polar ethyl and methyl groups. The limiting partial molar volume at infinite dilution (Vφ⁰), obtained by extrapolation, reflects only solute-solvent interactions. researchgate.netscielo.org.co

Apparent Molar Compressibility (Kφ,s): This parameter relates to the compressibility of the solution and provides insight into the hydration of the solute molecules. Negative values of excess molar compressibility, as seen in studies of similar systems, often indicate strong intermolecular interactions and a more compact, less compressible arrangement of molecules in the solution compared to an ideal mixture. nih.govphyschemres.org

These investigations are crucial for understanding how 1-Butanol, 2-(methylamino)-, (S)- behaves in solution, which is vital for its use in liquid-phase chemical reactions and formulations.

Theoretical and Preclinical Research Paradigms

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling serves as a powerful computational method to investigate structure-activity relationships and to clarify the mechanisms by which molecules interact with biological targets. researchgate.net For (S)-1-butanol, 2-(methylamino)-, these in silico techniques provide a theoretical pathway to identify potential protein binding partners.

Although specific molecular docking studies focused solely on this compound are not prevalent in the literature, the established principles of this methodology are applicable. Such a study would typically involve conformational analysis to determine the molecule's most stable three-dimensional structure, followed by pharmacophore modeling to identify its key electronic and steric features. These features include hydrogen bond donors and acceptors and hydrophobic regions that are critical for biological interactions. Subsequently, the modeled structure would be subjected to virtual screening, a process where it is computationally "docked" into the binding sites of a vast library of known proteins. The calculated binding affinity scores from these simulations help to prioritize potential biological targets for further experimental validation. drughunter.com This approach is especially valuable in the early phases of drug discovery, for instance, after a compound has demonstrated a biological effect in a phenotypic screen, but its precise molecular target remains unknown. drughunter.com

Table 1: Computed Molecular Properties of 2-(Methylamino)-1-butanol

| Property | Value | Source |

| Molecular Formula | C5H13NO | nih.govnih.gov |

| Molecular Weight | 103.16 g/mol | nih.govnih.gov |

| Topological Polar Surface Area | 32.3 Ų | nih.govnih.gov |

| XLogP3 | 0.1 | nih.govnih.gov |

| IUPAC Name | (2S)-2-(methylamino)butan-1-ol | nih.gov |

| InChIKey | HSHIHFMFJLIQDN-YFKPBYRVSA-N | nih.gov |

| Canonical SMILES | CCC(CO)NC | nih.gov |

In Vitro Experimental Models for Mechanistic Elucidation

In vitro experimental models are fundamental for dissecting the biochemical pathways and molecular interactions through which a chemical compound exerts its effects. For (S)-1-butanol, 2-(methylamino)-, these studies are pivotal for uncovering its mechanism of action.

A crucial piece of mechanistic insight arises from comparative studies with its mirror-image enantiomer. Research focused on the development of antimycobacterial agents from amino alcohol derivatives demonstrated the critical importance of stereochemistry. In these experiments, compounds synthesized using (R)-2-amino-1-butanol as a starting material exhibited specific activity against Mycobacterium tuberculosis. nih.gov Conversely, the corresponding (S)-enantiomers were found to be inactive, even when tested at substantially higher concentrations. nih.gov This significant difference in activity strongly suggests a highly specific interaction with a chiral biological target, a detail that could only be uncovered through in vitro analysis.

Additionally, research on related butanols provides valuable models for potential mechanisms of action. For instance, n-butanol has been observed to potentiate the efficacy of aminoglycoside antibiotics by facilitating their rapid uptake into bacterial cells. nih.gov This suggests a possible, though not yet confirmed, mechanism for amino-butanols could involve the modulation or disruption of the bacterial cell membrane.

Investigative Studies on Antimicrobial Efficacy (in vitro mechanistic studies)

The antimicrobial efficacy of a compound is investigated through in vitro studies to ascertain its ability to inhibit microbial growth or to kill microorganisms, and to understand the mechanisms behind this activity.

As previously noted, the stereochemistry of amino butanol derivatives is a determining factor in their antimycobacterial properties. A study involving the synthesis of a library of compounds from both (R)- and (S)-2-amino-1-butanol revealed that only the derivatives of the (R)-enantiomer were active against Mycobacterium tuberculosis H37Rv. nih.gov The (S)-enantiomers, and by extension the parent compound (S)-2-amino-1-butanol, did not exhibit significant activity. nih.gov This is a critical finding that directs further research efforts away from the (S)-enantiomer for this particular therapeutic application.

General studies on the antimicrobial mechanisms of alcohols and amines offer a framework for how these compounds might function. Common mechanisms include the disruption of the bacterial cell membrane, leading to the leakage of vital intracellular contents, and interference with essential cellular processes such as DNA synthesis, protein metabolism, and enzymatic functions. mdpi.comnih.govmdpi.com Some compounds are also known to inhibit the formation of biofilms, which are resilient communities of bacteria that show increased resistance to antibiotics. mdpi.com A study on n-butanol showed that it significantly enhances the bactericidal effects of aminoglycosides against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by increasing the permeability of the bacterial cell to the antibiotic. nih.gov

Table 2: Antimicrobial Activity Profile of Related Amino Butanol Derivatives

| Organism | Compound Type | Activity | Key Finding | Source |

| Mycobacterium tuberculosis H37Rv | Derivatives of (R)-2-amino-1-butanol | Active | Compounds showed Minimum Inhibitory Concentrations (MIC) in the low micromolar range. | nih.gov |

| Mycobacterium tuberculosis H37Rv | Derivatives of (S)-2-amino-1-butanol | Inactive | Enantiomers were not active even at 20-32 fold higher concentrations than their (R) counterparts. | nih.gov |

| Staphylococcus aureus (MRSA) | n-Butanol (in combination therapy) | Potentiates aminoglycosides | Rapidly enhances the uptake of the antibiotic into the bacterial cell. | nih.gov |

Role as a Chemical Intermediate in Research Synthesis

The presence of two reactive functional groups and a defined stereocenter makes (S)-1-butanol, 2-(methylamino)- a valuable chiral building block in the field of synthetic organic chemistry. ontosight.aiontosight.ai Its primary alcohol and secondary amine groups provide two distinct points for chemical modification, enabling the construction of complex, enantiomerically pure target molecules. ontosight.ai

Its most significant role is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). ontosight.aiontosight.ai The specific chirality of the intermediate is imparted to the final product, a feature that is often crucial for achieving the desired pharmacological activity while minimizing potential off-target effects. For example, a patent discloses a process for preparing a complex molecule related to the proteasome inhibitor carfilzomib, where a derivative of (S)-2-amino-1-butanol serves as a precursor for one of the chiral amino acid-like fragments within the larger structure. google.com

Applications in Forensic and Analytical Research Methodologies

In the realms of forensic and analytical chemistry, the primary objectives are the detection, identification, and quantification of chemical substances. While there are no widely reported uses of (S)-1-butanol, 2-(methylamino)- as a standard reagent in analytical methods or in forensic casework, the techniques for its own analysis are well-established.

The characterization of this compound relies on standard analytical instrumentation:

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when using chiral stationary phases, are employed to separate the (S)-enantiomer from its (R)-form and to assess its purity. thegoodscentscompany.com

Mass Spectrometry (MS): When coupled with chromatography, MS provides data on the molecular weight and fragmentation pattern, which helps to confirm the compound's identity.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the detailed atomic structure and connectivity, while infrared (IR) spectroscopy can confirm the presence of the characteristic hydroxyl and amine functional groups.

Although direct forensic applications have not been documented, related amino alcohols could become relevant in toxicological analyses if they are identified as metabolites of novel synthetic drugs or as precursors used in illicit drug manufacturing. The established analytical methods for characterizing (S)-1-butanol, 2-(methylamino)- would be directly applicable in such forensic investigations.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of (S)-2-(methylamino)-1-butanol?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for unambiguous identification. For stereochemical confirmation, use electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) to distinguish the (S)-enantiomer. Polarimetry can supplement these techniques to verify optical activity .

Q. How can the physicochemical properties of (S)-2-(methylamino)-1-butanol be experimentally determined?

- Methodological Answer :

- Boiling Point : Measure using dynamic distillation methods under inert atmospheres to prevent decomposition (reported range: 336.1–336.2 K) .

- Thermodynamics : Determine vaporization enthalpy (ΔvapH° = 32.85 kJ/mol) via calorimetry .

- Solubility : Perform gravimetric analysis in polar solvents (e.g., ethanol, water) under controlled pH to account for its amino alcohol functionality .

Q. What synthetic routes are reported for producing (S)-2-(methylamino)-1-butanol?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation of ketone precursors with chiral Ru or Rh catalysts to achieve enantiomeric excess (ee) >95% .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for (S)-2-(methylamino)-1-butanol?

- Methodological Answer : Cross-validate conflicting values (e.g., boiling point discrepancies between Majer and Weast) using standardized equipment (e.g., ebulliometers) and purity verification via gas chromatography (GC). Reference NIST-validated datasets for calibration .

Q. What advanced techniques are suitable for studying chiral interactions of (S)-2-(methylamino)-1-butanol in complex matrices?

- Methodological Answer :

- Chiral Chromatography : Employ HPLC with polysaccharide-based chiral columns (e.g., Chiralpak AD-H) and mobile phases optimized for amino alcohols .

- Computational Modeling : Use density functional theory (DFT) to simulate enantiomer stability and intermolecular interactions in solvents .

Q. How can thermoacoustical properties inform molecular interactions of (S)-2-(methylamino)-1-butanol in binary mixtures?

- Methodological Answer : Conduct ultrasonic velocity and density measurements in mixtures (e.g., with polyethylene glycol or DMF) to calculate parameters like adiabatic compressibility and excess molar volume. Compare results with molecular dynamics (MD) simulations to infer hydrogen-bonding and van der Waals interactions .

Data Contradiction Analysis

Q. Why do reported boiling points for (S)-2-(methylamino)-1-butanol vary between sources?

- Critical Analysis : Differences arise from measurement conditions (e.g., atmospheric pressure adjustments, sample purity). Majer’s data (336.1 K) used precision calorimetry, while Weast’s (336.2 K) relied on distillation under standard conditions. Validate using NIST-certified protocols to minimize error .

Experimental Design Considerations

Q. What precautions are necessary for handling (S)-2-(methylamino)-1-butanol in biological assays?

- Safety and Methodology :

- Toxicity : Wear PPE (gloves, lab coat) and use fume hoods due to potential respiratory irritation (per analog compounds in ).

- Stability : Store under nitrogen at 4°C to prevent oxidation of the amino group .

Computational and Theoretical Research

Q. How can molecular docking studies predict the bioactivity of (S)-2-(methylamino)-1-butanol derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.